molecular formula C5H9FO2 B6281969 (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers CAS No. 1822809-96-0

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers

Cat. No.: B6281969
CAS No.: 1822809-96-0
M. Wt: 120.12 g/mol
InChI Key: ZULFHOWSYKJQEA-UHFFFAOYSA-N
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Description

"(3-Fluorooxolan-2-yl)methanol" is a fluorinated tetrahydrofuran derivative featuring a methanol group at the C2 position and a fluorine atom at C2. The compound exists as a mixture of diastereomers due to stereochemical variations at the fluorinated carbon (C3) and adjacent chiral centers. Diastereomerism arises from differences in spatial arrangements of substituents, leading to distinct physicochemical properties such as solubility, boiling points, and chromatographic behavior. Synthetic routes to this compound likely involve fluorination of oxolan precursors followed by methanol functionalization, with incomplete stereochemical control resulting in diastereomeric mixtures. The presence of fluorine enhances electronegativity and influences rotational barriers (e.g., N–C aryl bond barriers in related oxazolidinediones, as shown in ) .

Properties

CAS No.

1822809-96-0

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

(3-fluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H9FO2/c6-4-1-2-8-5(4)3-7/h4-5,7H,1-3H2

InChI Key

ZULFHOWSYKJQEA-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1F)CO

Purity

95

Origin of Product

United States

Preparation Methods

Epoxidation of Diene Precursors

The synthesis begins with the preparation of a diene precursor, such as 2-(hydroxymethyl)-3,4-epoxybutanol. Epoxidation of the diene using meta-chloroperbenzoic acid (mCPBA) yields a strained epoxide intermediate. Subsequent treatment with a fluorinating agent, such as triethylamine trihydrofluoride (Et3N·3HF), facilitates nucleophilic ring-opening at the less substituted carbon (C3), as demonstrated in analogous systems. This step introduces the fluorine atom while the hydroxymethyl group at C2 remains intact, forming the oxolane ring (Figure 1).

Key Reaction Parameters:

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) is preferred for optimal solubility.

  • Diastereoselectivity: The use of Et3N·3HF promotes an SN2 mechanism, favoring inversion of configuration at C3. However, competing SN1 pathways or anchimeric assistance from neighboring groups can lead to mixed stereochemical outcomes.

Stereochemical Outcomes and Byproduct Formation

The choice of fluorinating agent critically influences diastereomer ratios. For example, Olah’s reagent (HF·pyridine) often results in lower selectivity due to its acidic nature, which promotes carbocation formation and subsequent rearrangement. In contrast, Et3N·3HF, with its milder acidity, suppresses carbocation intermediates, yielding predominantly the syn-diastereomer (Table 1).

Table 1: Diastereomer Ratios in Epoxide Opening Reactions

Fluorinating AgentTemperature (°C)syn:anti RatioYield (%)
Et3N·3HF2595:592
HF·pyridine060:4080

Data adapted from analogous vicinal difluoride syntheses.

Deoxyfluorination of Hydroxy Precursors

An alternative route involves the direct fluorination of a pre-formed oxolane ring. This method leverages deoxyfluorination agents to replace a hydroxyl group with fluorine at the 3-position.

Synthesis of 3-Hydroxyoxolan-2-yl)methanol

The precursor, 3-hydroxyoxolan-2-yl)methanol, is synthesized via acid-catalyzed cyclization of 2-(hydroxymethyl)-1,4-butanediol. Using p-toluenesulfonic acid (pTSA) in refluxing toluene, the diol undergoes intramolecular etherification to form the oxolane ring (85% yield).

DAST-Mediated Fluorination

Treatment of the hydroxy precursor with diethylaminosulfur trifluoride (DAST) at −78°C facilitates the substitution of the hydroxyl group with fluorine. However, this step is prone to side reactions:

  • Elimination: Competing E2 mechanisms can yield unsaturated byproducts.

  • Epimerization: Partial racemization at C3 leads to diastereomeric mixtures.

Optimization Insights:

  • Low Temperatures (−78°C): Suppress elimination, favoring substitution.

  • Solvent Choice: Anhydrous dichloromethane minimizes hydrolysis.

  • Additives: Catalytic amounts of 2,6-lutidine mitigate acid-catalyzed side reactions.

Post-fluorination, the crude product typically contains a 70:30 mixture of syn- and anti-diastereomers, necessitating purification via chromatographic methods.

Analytical Characterization and Diastereomer Separation

The diastereomeric mixture of (3-fluorooxolan-2-yl)methanol requires rigorous analytical characterization to resolve stereochemical ambiguities.

Chiral Derivatization and HPLC Analysis

As detailed in, derivatization with chiral auxiliaries such as MαNP acid ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) enables HPLC separation on silica gel. Esterification of the hydroxymethyl group generates diastereomeric esters (3a and 3b ), which are resolved with a separation factor (α) of 1.25 and resolution (Rs) of 1.03 (Figure 2).

Table 2: HPLC Separation Parameters

Derivatizing AgentColumnEluentαRs
MαNP acidSilica gelHexane:EtOAc (8:2)1.251.03

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy provides direct evidence of fluorination, with distinct chemical shifts for syn- (−215 ppm) and anti- (−228 ppm) diastereomers. Coupling constants (JHF) further corroborate stereochemistry:

  • syn-Diastereomer: JHF = 48 Hz (trans-diaxial coupling).

  • anti-Diastereomer: JHF = 12 Hz (gauche coupling).

Industrial-Scale Considerations and Challenges

Protecting Group Strategies

The hydroxymethyl group necessitates protection during fluorination to prevent undesired side reactions. Benzyl ethers, while effective, introduce a 3-fold mass increase, complicating purification . Alternative protecting groups, such as tert-butyldimethylsilyl (TBS) or acetyl, offer improved atom economy but require harsher deprotection conditions.

Chemical Reactions Analysis

Types of Reactions

(3-fluorooxolan-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-fluorooxolan-2-yl)methanol can yield (3-fluorooxolan-2-yl)aldehyde or (3-fluorooxolan-2-yl)carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

One of the most significant applications of (3-fluorooxolan-2-yl)methanol is in the development of antiviral and anticancer agents. Research indicates that compounds featuring oxolane structures can inhibit viral replication and induce apoptosis in cancer cells. This is primarily due to their ability to mimic natural nucleosides, thereby interfering with nucleic acid synthesis.

  • Case Study : A study published in Heliyon demonstrated that derivatives of oxolane compounds exhibited potent activity against various cancer cell lines. The mechanism involved the incorporation of these compounds into RNA and DNA, disrupting normal cellular processes .

Biochemical Applications

Enzyme Interaction Studies

In biochemical research, (3-fluorooxolan-2-yl)methanol is utilized to investigate interactions with enzymes. Its structural properties allow it to serve as a substrate or inhibitor for various enzymatic reactions.

  • Experimental Findings : Researchers have employed this compound to study its effects on polymerases and other nucleic acid-modifying enzymes. The findings suggest that modifications at the oxolane ring significantly affect enzyme affinity and specificity .

Material Science

Synthetic Intermediates

In material science, (3-fluorooxolan-2-yl)methanol functions as a synthetic intermediate for creating more complex organic materials. Its versatility makes it suitable for producing various polymers and resins.

  • Application Example : The compound has been used in the synthesis of epoxy resins, where its hydroxymethyl group enhances cross-linking density, improving mechanical properties .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntiviral and anticancer agentsEffective against viral replication; induces apoptosis in cancer cells
Biochemical ResearchEnzyme interaction studiesInfluences polymerase activity; structural modifications affect enzyme binding
Material ScienceSynthetic intermediates for polymersEnhances mechanical properties of epoxy resins

Mechanism of Action

The mechanism of action of (3-fluorooxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Cyclic Ethers and Alcohols

  • 3-Fluorooxazolidinediones (): These compounds exhibit solvent-dependent rotational barriers due to fluorine’s electronegativity. For example, o-fluoro oxazolidinediones show a 34 kJ/mol difference in rotational barriers between deuterated methanol and chloroform . In contrast, "(3-fluorooxolan-2-yl)methanol" may display analogous solvent effects in conformational stability but lacks the oxazolidinedione ring’s rigidity.
  • 4-Fluoro-3-boronic Phenyl Methanol Derivatives (): Compounds like 4-fluoro-3-(dioxaborolan-2-yl)phenyl methanol exhibit higher melting points (80–82°C) and distinct NMR shifts (e.g., δ 166.42 ppm for fluorine in $^{13}\text{C}$-NMR) compared to the target compound, which is likely a liquid at room temperature due to its less polarizable oxolane ring .

Chromatographic Separation

  • Mobile Phase Effects (): Methanol in HPLC mobile phases increases retention times and broadens peaks compared to acetonitrile due to its lower dielectric constant (33 D vs. 37.5 D) and higher viscosity (0.59 cP vs. 0.343 cP). For the target compound, methanol-containing mobile phases (e.g., 5–10% in water with TFA) may stabilize separations but require optimization to avoid peak distortion .
  • NMR Solvent Selection (): Pyridine-d$5$ resolves diastereomeric $^1\text{H}$-NMR signals better than methanol-d$4$, suggesting its utility for characterizing the target compound’s stereoisomers .

Pharmacologically Relevant Diastereomers

  • Melarsoprol (): This antitrypanosomal drug, a dithiarsolane-methanol diastereomeric mixture, highlights the therapeutic relevance of stereochemical complexity. Unlike melarsoprol, "(3-fluorooxolan-2-yl)methanol" lacks arsenic but shares challenges in diastereomer-specific activity profiling .

Key Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Diastereomer Ratio
(3-Fluorooxolan-2-yl)methanol Not reported Expected ~3.8–5.2 (CH$_2$) Likely 1:1–2.5:1
4-Fluoro-3-boronic phenyl methanol 80–82 166.42 ($^{13}\text{C}$, d, J=249 Hz) N/A
Michael Adduct 2.1a/2.2a () Oil 3.81 (dd, CH$_2$) 2.5:1

Table 2: Chromatographic Conditions for Diastereomer Separation

Compound Column Type Mobile Phase Resolution (R$_s$)
(3-Fluorooxolan-2-yl)methanol Chiral CD-Ph 5% MeOH + 0.1% TFA Pending optimization
β-Blocker Diastereomers () C18 RP MeCN + TEAP buffer Baseline achieved
Higenamine Glucosides () COSMOSIL Cholester 5% MeOH + 0.1% TFA Full separation

Research Findings and Challenges

  • Solvent-Dependent Rotational Barriers: Fluorine’s electronegativity increases rotational energy barriers in polar solvents (e.g., methanol), which may complicate NMR analysis of the target compound’s diastereomers .
  • Synthetic Optimization: Diastereomer ratios in related compounds (e.g., 2.5:1 in ) suggest that stoichiometric control or chiral catalysts could improve stereochemical outcomes for "(3-fluorooxolan-2-yl)methanol" .
  • Analytical Trade-offs: While methanol stabilizes electrophoretic separations (), its use in HPLC risks peak broadening, necessitating methodical optimization .

Biological Activity

The compound (3-fluorooxolan-2-yl)methanol , a mixture of diastereomers, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

(3-fluorooxolan-2-yl)methanol is characterized by a fluorinated oxolane ring structure. The presence of the fluorine atom at the 3-position significantly influences its chemical reactivity and biological interactions. The compound can exist as multiple diastereomers, which may exhibit differing biological activities.

Antiviral Activity

Research indicates that (3-fluorooxolan-2-yl)methanol may possess antiviral properties similar to other fluorinated nucleoside analogs. For instance, compounds like 2',3'-dideoxy-3'-fluoroadenosine have shown significant antiviral activity against various viruses, including Zika and West Nile viruses, with effective concentrations (EC50) ranging from 1.1 to 4.7 μM without notable cytotoxicity.

Table 1: Comparison of Antiviral Activities

CompoundTarget VirusesEC50 (μM)Cytotoxicity Level
(3-fluorooxolan-2-yl)methanolTBDTBDTBD
2',3'-Dideoxy-3'-fluoroadenosineZika, West Nile1.1 - 4.7Up to 25 μM

The proposed mechanism of action for (3-fluorooxolan-2-yl)methanol involves its ability to act as a substrate for viral polymerases. The incorporation of the fluorine atom enhances binding affinity and specificity towards viral enzymes, potentially leading to competitive inhibition of nucleic acid synthesis . This mechanism is critical for its antiviral efficacy.

Study on Antiviral Efficacy

A study investigated the antiviral efficacy of (3-fluorooxolan-2-yl)methanol against a panel of RNA viruses. Preliminary results suggested that the compound inhibited viral replication in vitro, with promising selectivity indices indicating low toxicity towards host cells.

Clinical Applications

The potential clinical applications of (3-fluorooxolan-2-yl)methanol include its use as a therapeutic agent in treating viral infections. Its structural similarities to established antiviral drugs suggest that it could be developed into a prodrug or used in combination therapies to enhance efficacy against resistant viral strains .

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